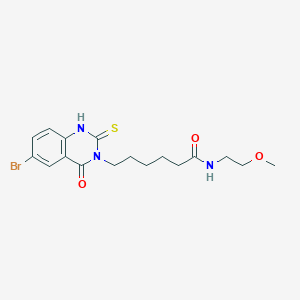
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a useful research compound. Its molecular formula is C17H22BrN3O3S and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a synthetic compound belonging to the quinazolinone class, notable for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazolinone Core : A bicyclic structure that is central to its biological activity.
- Bromo Substituent : Enhances reactivity and potential interaction with biological targets.
- Sulfanylidene Group : Imparts unique electronic properties that may influence binding affinity.
- Methoxyethyl Group : May enhance solubility and bioavailability.
Biological Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant biological activities such as:
-
Anticancer Activity :
- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects against various cancer cell lines.
- Studies have shown that similar compounds can induce apoptosis in cancer cells through various signaling pathways.
-
Antimicrobial Properties :
- The presence of the quinazolinone core has been linked to antimicrobial effects against a range of pathogens.
- Mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that regulates cell signaling and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazolinone Core :
- Cyclization reactions using anthranilic acid derivatives and appropriate aldehydes or ketones.
- Bromination :
- Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
- Amide Formation :
- Coupling the quinazolinone derivative with 2-methoxyethylamine to form the final product.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazolinone derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria, suggesting potential as a novel antibiotic agent. |
| Study 3 | Reported anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |
Eigenschaften
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3S/c1-24-10-8-19-15(22)5-3-2-4-9-21-16(23)13-11-12(18)6-7-14(13)20-17(21)25/h6-7,11H,2-5,8-10H2,1H3,(H,19,22)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSCKFFXZFFGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













